molecular formula C9H5N3 B1212267 4-Quinazolinecarbonitrile CAS No. 36082-71-0

4-Quinazolinecarbonitrile

Cat. No.: B1212267
CAS No.: 36082-71-0
M. Wt: 155.16 g/mol
InChI Key: VBCVBVXRDBPFIL-UHFFFAOYSA-N
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Description

It has a molecular weight of 155.16 g/mol. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

4-Quinazolinecarbonitrile, also known as Quinazoline-4-carbonitrile, is a compound that primarily targets the 4-position in its structure . This position is highly reactive to anionoid reagents .

Mode of Action

The compound interacts with its targets through a reaction with Grignard reagents . Two reaction products may be expected from the reaction of this compound with Grignard reagents. One is 4-acylquinazoline, which is generally derivable by the reaction of the cyano group with Grignard reagents, and the other is 4-alkylquinazoline, which is formed when Grignard reagents directly attack the 4-position .

Biochemical Pathways

The affected pathways involve the reaction of this compound with Grignard reagents . This suggests that the cyano group at the 4-position of this compound has unique chemical properties that influence its reactivity with Grignard reagents .

Result of Action

The result of the action of this compound involves the formation of various derivatives such as 4-methylquinazoline, 4-ethylquinazoline, 4-isopropylquinazoline, 4-phenylquinazoline, and 4-benzylquinazoline . These derivatives are formed when this compound reacts with different Grignard reagents .

Action Environment

The action of this compound is influenced by the environment in which the reactions take place. For instance, the reaction of this compound with Grignard reagents occurs in an anhydrous ether . The environment can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

4-Quinazolinecarbonitrile plays a crucial role in biochemical reactions, particularly in its interactions with nucleophilic reagents. It has been observed to react with Grignard reagents, resulting in the formation of various substituted quinazolines . This compound interacts with enzymes and proteins through its reactive nitrile group, which can form covalent bonds with nucleophilic amino acid residues in the active sites of enzymes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, thereby altering gene expression and cellular metabolism. For instance, its interaction with certain kinases can lead to the modulation of phosphorylation events, which are critical for signal transduction . Additionally, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an inhibitor or activator of enzymes by binding to their active sites and altering their conformation . For example, its interaction with Grignard reagents suggests that it can undergo nucleophilic addition reactions, leading to the formation of various substituted quinazolines. These reactions highlight the compound’s potential to modulate enzyme activity and influence biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it can lead to toxic or adverse effects, such as cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. It can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites . The compound’s interaction with metabolic pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The compound’s distribution within the cell can affect its activity and function, as well as its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Quinazolinecarbonitrile can be synthesized through various methods. One common approach involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Another method includes the reaction of this compound with Grignard reagents, which results in the formation of various 4-alkylquinazolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical and solid-state melt reactions has been reported to be efficient for the preparation of quinazoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Quinazolinecarbonitrile undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reactions with Grignard reagents such as methylmagnesium iodide, ethylmagnesium bromide, and phenylmagnesium bromide.

    Oxidation and Reduction: Specific conditions and reagents for these reactions are less commonly reported but are essential for modifying the compound’s functional groups.

Major Products:

  • Reaction with Grignard reagents results in the formation of 4-methylquinazoline, 4-ethylquinazoline, 4-isopropylquinazoline, 4-phenylquinazoline, and 4-benzylquinazoline .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other quinazoline derivatives.

    Biology: Studied for its role in drug development and its biological activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

4-Quinazolinecarbonitrile is unique due to its specific structure and reactivity. Similar compounds include:

    4-Quinazolinones: These compounds share a similar quinazoline core but differ in their functional groups and biological activities.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are used in various chemical and pharmaceutical applications.

Properties

IUPAC Name

quinazoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCVBVXRDBPFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189665
Record name 4-Quinazolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36082-71-0
Record name 4-Quinazolinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinazolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4-Quinazolinecarbonitrile?

A1: this compound (molecular formula C9H5N3, molecular weight 155.15 g/mol) consists of a quinazoline ring system, a benzene ring fused to a pyrimidine ring, with a nitrile (-CN) group attached at the 4-position of the quinazoline moiety. This electron-deficient nitrile group significantly influences the compound's reactivity, particularly with nucleophilic reagents.

Q2: How does this compound react with Grignard reagents?

A2: this compound exhibits high reactivity towards Grignard reagents, which act as nucleophiles. This reaction primarily leads to the substitution of the nitrile group. For example, reactions with alkyl and aryl Grignard reagents yield 4-alkylquinazolines and 4-arylquinazolines, respectively [, ]. The reaction mechanism likely involves the nucleophilic attack of the Grignard reagent on the electron-deficient carbon of the nitrile group, followed by hydrolysis to yield the corresponding 4-substituted quinazoline.

Q3: Can this compound undergo reactions with other nucleophilic reagents besides Grignard reagents?

A3: Yes, this compound readily reacts with various nucleophiles. For instance, reactions with ketones in the presence of a base like sodium hydroxide afford 1-(4-quinazolinyl)-alkyl/aryl ketones []. This highlights the versatility of this compound as a building block in organic synthesis.

Q4: Are there differences in reactivity between this compound and its 4-chloro derivative, 4-chloroquinazoline, towards nucleophiles?

A4: While both compounds react with Grignard reagents, differences exist in their reactivity and the product distribution. For example, reactions of 4-chloroquinazoline with certain Grignard reagents can lead to the formation of 4,4'-biquinazoline as a significant byproduct, unlike those with this compound []. This difference suggests a distinct reactivity profile for the 4-position in this compound compared to its 4-chloro counterpart.

Q5: Can this compound be used to synthesize more complex heterocyclic systems?

A5: Yes, this compound serves as a valuable precursor for synthesizing diverse fused pyrimidine derivatives. For instance, reacting it with hydrazine hydrate leads to the formation of a 2,4-dihydrazino derivative, which can be further transformed into other heterocycles like ditetrazolo[1,5-a:1′,5′-c]pyrimidine and pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine []. This highlights its utility in constructing complex heterocyclic scaffolds with potential biological activities.

Q6: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A6: Mass spectrometry plays a crucial role in elucidating the fragmentation patterns of this compound and its derivatives []. Analysis of these patterns provides insights into the relative stabilities of different ring systems and the influence of substituents on fragmentation pathways.

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